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Compound of Interest

Compound Name:
Phenol, 2-[(6-chloro-3-

pyridazinyl)oxy]-

CAS No.: 106153-67-7

Cat. No.: B3345544

Get Quote

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult

with drug development professionals who encounter unexpected hurdles when utilizing 2-[(6-

Chloro-3-pyridazinyl)oxy]phenol (CAS 106153-67-7).

This molecule is a highly versatile bifunctional building block, featuring both a nucleophilic

precursor (the free phenol) and a highly reactive electrophile (the 6-chloropyridazine ring).

While this dual reactivity makes it invaluable for modular library synthesis, it is also the root

cause of the most common experimental failures. This guide is engineered to decode the

mechanistic causality behind these issues and provide you with self-validating, field-proven

protocols.

Quantitative Data & Diagnostic Metrics
To effectively troubleshoot, you must first establish a baseline. Table 1 summarizes the core

physicochemical properties of the compound, while Table 2 provides the exact diagnostic

metrics required to validate your synthetic transformations.

Table 1: Physicochemical & Analytical Properties
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Property Value Mechanistic Significance

CAS Number 106153-67-7
Unique identifier for

procurement and safety data.

Molecular Formula C₁₀H₇ClN₂O₂
Determines exact mass

calculations.

Molecular Weight 222.63 g/mol
Required for stoichiometric

equivalency.

Exact Mass 222.02 Da
Target mass for high-resolution

mass spectrometry (HRMS).

Phenol pKa ~9.5 (Predicted)

Dictates the choice of base;

strong bases will trigger

deprotonation.

Isotope Pattern 3:1 Ratio

The ³⁵Cl/³⁷Cl ratio is a critical

diagnostic marker for the intact

pyridazine.

Table 2: Diagnostic Validation Metrics for Common Transformations

Transformatio
n

Reagents
LC-MS Mass
Shift

TLC Mobility
Shift (Silica)

Key IR/NMR
Indicator

Phenol

Protection

(MOM)

MOM-Cl, DIPEA
+44 Da (m/z 267

[M+H]⁺)

Significant

increase (less

polar)

Loss of broad -

OH stretch

(~3300 cm⁻¹)

SNAr Amination
Morpholine,

DIPEA

+51 Da (m/z 274

[M+H]⁺)

Moderate

decrease (more

polar)

Loss of 3:1 Cl

isotope pattern

Unwanted

Hydrolysis
H₂O / OH⁻

-18 Da (m/z 205

[M+H]⁺)

Extreme

decrease (highly

polar)

Appearance of

strong C=O

stretch (~1680

cm⁻¹)
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Frequently Asked Questions & Causality Analysis
Q1: Why does my Nucleophilic Aromatic Substitution (SNAr) reaction yield a black, intractable

tar instead of the aminated product? Causality: You are experiencing step-growth

polymerization. Because 2-[(6-chloro-3-pyridazinyl)oxy]phenol is bifunctional, adding a base

(like K₂CO₃ or NaH) to facilitate SNAr with an external amine preferentially deprotonates the

phenol (pKa ~9.5). The resulting phenoxide is a potent nucleophile that outcompetes your

external amine, attacking the highly electrophilic 6-chloro position of adjacent molecules.

Resolution: You must break the bifunctionality. Mask the phenol group (e.g., as a

Methoxymethyl (MOM) ether) before attempting to functionalize the pyridazine ring.

Q2: I attempted to purify my chloropyridazine intermediate via basic aqueous workup, but LC-

MS shows an [M-18] mass shift. What happened? Causality: Halogenated pyridazines are

exceptionally susceptible to nucleophilic attack because the two adjacent nitrogen atoms

severely lower the Lowest Unoccupied Molecular Orbital (LUMO) energy 1. During aqueous

basic workup (e.g., washing with 1M NaOH), hydroxide ions readily displace the chloride via an

addition-elimination mechanism. This yields the 6-hydroxypyridazine, which immediately

tautomerizes into the highly stable pyridazin-3(2H)-one 2. Resolution: Strictly avoid aqueous

bases. Quench reactions with saturated NH₄Cl (mildly acidic) and use anhydrous, non-

nucleophilic bases (e.g., DIPEA) during reactions.

Q3: During etherification of the phenol, I am seeing two distinct products with the identical

mass. Why? Causality: Pyridazine nitrogens possess lone pairs that can act as competitive

nucleophiles. When reacting the free phenol with soft alkylating agents (e.g., methyl iodide) in

polar aprotic solvents, N-alkylation occurs alongside the desired O-alkylation, yielding a mixture

of the ether and the N-alkyl pyridazinium salt. Resolution: Switch to Mitsunobu conditions

(ROH, PPh₃, DIAD). The Mitsunobu mechanism is strictly chemoselective for O-alkylation due

to the hard-hard interaction between the phosphonium intermediate and the phenoxide oxygen.

Mechanistic Workflow
The following diagram illustrates the critical divergence between the erroneous direct SNAr

approach and the validated, protection-first methodology.
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Error Pathway: Direct SNAr Validated Pathway: Protection First

2-[(6-Chloro-3-pyridazinyl)oxy]phenol
Bifunctional Building Block

Base Addition
(e.g., K2CO3, NaH)

Phenol Protection
(e.g., MOM-Cl, DIPEA)

Phenoxide Intermediate
(Strong Nucleophile)

 Deprotonation
 (pKa ~9.5)

Intermolecular SNAr
(Polymerization / Tar)

 Attacks C6 of
 adjacent molecule

SNAr with External Amine
(e.g., Morpholine, 120°C)

 Phenol masked,
 C6 remains active

Desired Functionalized Product
(High Yield & Purity)

 Chemoselective
 substitution

Click to download full resolution via product page

Mechanistic flowchart illustrating the divergent pathways of direct SNAr vs. the protected

protocol.

Self-Validating Experimental Protocols
To ensure reproducibility, these protocols are designed as closed-loop systems with built-in

analytical checkpoints.

Protocol A: Chemoselective Phenol Protection (MOM Ether
Synthesis)
Objective: Mask the nucleophilic phenol to prevent self-condensation during downstream

chemistry.
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Preparation: Dissolve 2-[(6-chloro-3-pyridazinyl)oxy]phenol (1.0 eq) in anhydrous

Dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere.

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0 °C.

Causality Note: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates

the phenol without attacking the electrophilic pyridazine ring.

Electrophile Addition: Slowly add Chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise,

maintaining the temperature at 0 °C to prevent exothermic degradation.

Propagation: Remove the ice bath and stir at room temperature for 4 hours.

Validation Checkpoint: Sample 10 µL of the reaction mixture into LC-MS. You must observe

the complete disappearance of the starting material (m/z 223 [M+H]⁺) and the appearance of

the MOM-protected product (m/z 267 [M+H]⁺). TLC (Hexanes/EtOAc 3:1) will show a new,

less polar spot. Do not proceed to workup until this is confirmed.

Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined

organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced

pressure.

Protocol B: SNAr Amination of the 6-Chloro Position
Objective: Introduce an amine nucleophile at the 6-position of the pyridazine ring 3.

Preparation: Dissolve the MOM-protected intermediate from Protocol A (1.0 eq) in anhydrous

N-Methyl-2-pyrrolidone (NMP) (0.5 M concentration).

Reagent Addition: Add your secondary amine (e.g., Morpholine, 1.5 eq) and DIPEA (2.0 eq).

Thermal Activation: Heat the reaction mixture to 120 °C for 6 hours.

Causality Note: Despite the activating effect of the pyridazine nitrogens, the SNAr

mechanism requires thermal energy to overcome the activation barrier of the

Meisenheimer complex formation.
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Validation Checkpoint: Analyze via LC-MS. The critical indicator of success is the loss of the

3:1 chlorine isotope pattern and a mass shift corresponding to the exact mass of your amine

minus HCl.

Workup: Cool to room temperature, dilute heavily with Ethyl Acetate, and wash extensively

with water (5x) to remove the high-boiling NMP solvent. Dry and concentrate.

References
Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications. Prezi Presentation

on the SNAr mechanism of halogenated pyridazines. 1

Product Class 18: Pyridopyridazines. Thieme Connect. Details the hydrolysis pathways of

chloropyridazines into pyridazinones under basic conditions. 2

Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS.

NIH/PMC. Demonstrates practical SNAr conditions between 6-chloropyridazines and

amines. 3

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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